molecular formula C9H8BrNO2 B037861 (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS No. 116272-75-4

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Cat. No. B037861
CAS RN: 116272-75-4
M. Wt: 242.07 g/mol
InChI Key: YIYKNVSMWCPXES-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a chemical compound. It is a derivative of benzene, which is a colorless or light yellow liquid at room temperature . The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.173 .


Synthesis Analysis

The synthesis of this compound involves the use of Baylis-Hillman adducts derived from nitroolefins . A simple and convenient synthetic route for the synthesis of (E)-2-(2-nitrobut-2-enyloxy)benzaldehyde uses Baylis-Hillman chlorides in the presence of potassium carbonate and salicylaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromo group and a 2-nitroprop-1-enyl group attached to it . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a dipolarophile in [3+2] cycloaddition chemistry to produce spiro compounds . Nitroolefins, like the one present in this compound, are very reactive and have been frequently utilized as Michael acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to be a solid at room temperature with a molecular weight of 163.173 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.

Future Directions

The synthesis of this compound opens new opportunities for the preparation of libraries of a wide variety of new molecules . Its derivatives can be utilized as building blocks for a wide variety of organic compounds . This novel protocol for its synthesis represents an important endeavor in the field of organic chemistry .

properties

IUPAC Name

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKNVSMWCPXES-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-benzaldehyde (2.5 g, 13.5 mmol), ammonium acetate (1.09 g, 14.2 mmol), and nitroethane (250 mL) was heated to reflux overnight. Solvent removed under vacuum then residue partitioned between ethyl acetate and saturated sodium chloride. Concentrated organic purified on silica and isolated as a yellow oil. 1H NMR (CDCl3) s (3H, 2.44 ppm), m (2H, 7.35 ppm), m (2H, 7.55 ppm) s (1H, 8.00 ppm).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
250 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.